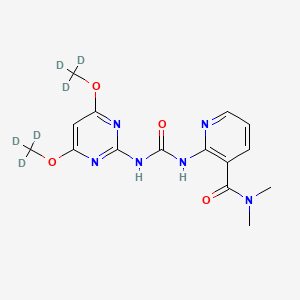
DUDN-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DUDN-d6, also known as 2-(3-(4,6-bis(methoxy-d3)pyrimidin-2-yl)ureido)-N,N-dimethylnicotinamide, is a stable isotope-labeled compound with the molecular formula C15H12D6N6O4 and a molecular weight of 352.38 g/mol . This compound is primarily used in scientific research for various applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DUDN-d6 involves multiple steps, including the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of deuterium atoms: Deuterium atoms are introduced into the pyrimidine ring through specific reactions that replace hydrogen atoms with deuterium.
Formation of the urea linkage: The urea linkage is formed by reacting the pyrimidine derivative with an appropriate isocyanate.
Formation of the nicotinamide moiety: The final step involves the formation of the nicotinamide moiety by reacting the intermediate with dimethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and characterization of this compound .
Chemical Reactions Analysis
Types of Reactions
DUDN-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound .
Scientific Research Applications
DUDN-d6 is widely used in scientific research due to its stable isotope-labeled nature. Some of the key applications include:
Chemistry: this compound is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study chemical structures and reactions.
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of DUDN-d6 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, this compound is used to trace and study various biochemical processes. The deuterium atoms in this compound provide a unique signature that can be detected using advanced analytical techniques, allowing researchers to monitor the compound’s behavior and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to DUDN-d6 include:
DUDN: The non-deuterated form of this compound.
DUDN-d3: A partially deuterated form of DUDN.
Uniqueness of this compound
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the stability and detection sensitivity of the compound, making it a valuable tool for studying complex biochemical processes .
Properties
Molecular Formula |
C15H18N6O4 |
|---|---|
Molecular Weight |
352.38 g/mol |
IUPAC Name |
2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylamino]-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H18N6O4/c1-21(2)13(22)9-6-5-7-16-12(9)19-15(23)20-14-17-10(24-3)8-11(18-14)25-4/h5-8H,1-4H3,(H2,16,17,18,19,20,23)/i3D3,4D3 |
InChI Key |
XBZZDWUQLUFPQY-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NC2=C(C=CC=N2)C(=O)N(C)C)OC([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





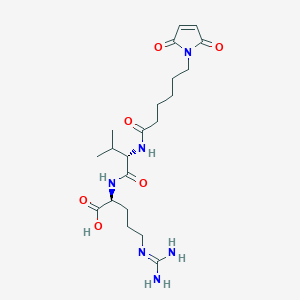
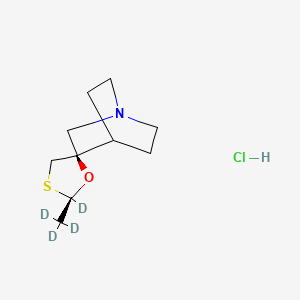
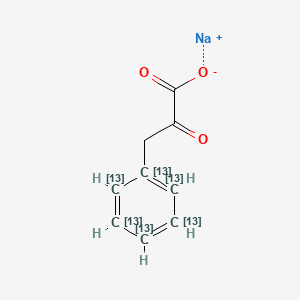
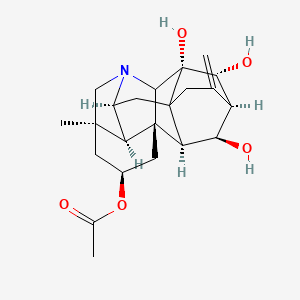
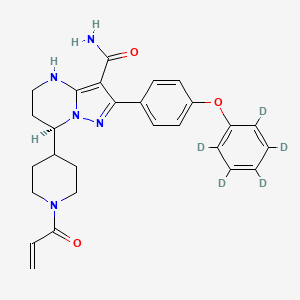
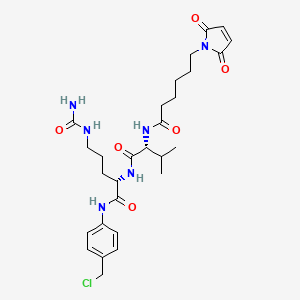
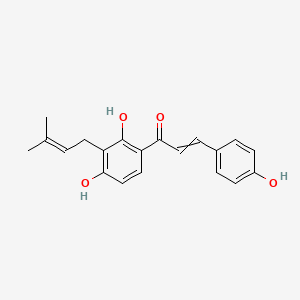


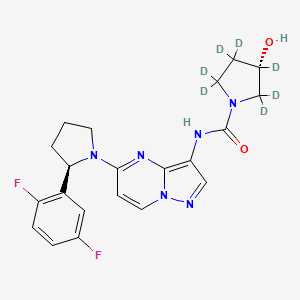
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
